molecular formula C15H18F2O3 B3321518 2-[(1R)-1-[(2R)-2-(2,4-difluorophenyl)oxiran-2-yl]ethoxy]oxane CAS No. 135267-12-8

2-[(1R)-1-[(2R)-2-(2,4-difluorophenyl)oxiran-2-yl]ethoxy]oxane

Cat. No.: B3321518
CAS No.: 135267-12-8
M. Wt: 284.3 g/mol
InChI Key: PWBIMUAZFIPFKO-GIFVDNBISA-N
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Description

2-[(1R)-1-[(2R)-2-(2,4-difluorophenyl)oxiran-2-yl]ethoxy]oxane is a compound with a complex molecular structure, indicative of advanced synthetic chemistry. This molecule includes a difluorophenyl group, an oxirane ring, and a 2-ethoxyoxane moiety, suggesting potential biological activity and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1R)-1-[(2R)-2-(2,4-difluorophenyl)oxiran-2-yl]ethoxy]oxane typically involves multi-step processes. A common route includes the following steps:

  • Starting Materials

    • 2,4-difluorophenylacetic acid

    • Ethylene glycol

    • An appropriate oxirane precursor

  • Reactions

    • The initial step involves the formation of a difluorophenyl epoxide via epoxidation of 2,4-difluorophenylacetic acid.

    • Subsequent reaction with ethylene glycol leads to the formation of the ethylene glycol ether derivative.

    • Cyclization with a suitable base results in the formation of the oxirane ring.

  • Conditions

    • These reactions often require controlled temperatures, specific catalysts, and solvents such as dichloromethane or toluene.

    • Industrial production typically involves scaling up these reactions with optimized conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[(1R)-1-[(2R)-2-(2,4-difluorophenyl)oxiran-2-yl]ethoxy]oxane undergoes various chemical reactions:

  • Oxidation: : The oxirane ring can be oxidized to form diols under acidic or basic conditions.

  • Reduction: : Reduction of the difluorophenyl group can lead to the formation of hydrofluorophenyl derivatives.

  • Substitution: : The molecule can undergo nucleophilic substitution reactions, particularly at the oxirane ring.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate (KMnO₄), m-chloroperbenzoic acid (m-CPBA)

  • Reducing Agents: : Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

  • Solvents: : Acetone, tetrahydrofuran (THF), methanol

Major Products

  • Oxidation Products: : Corresponding diols

  • Reduction Products: : Hydrofluorophenyl derivatives

  • Substitution Products: : Varied, based on the nucleophile involved

Scientific Research Applications

Chemistry

  • Utilized in the synthesis of complex organic molecules.

  • Acts as an intermediate for developing more advanced pharmacological compounds.

Biology

  • Studies focus on its interaction with biological macromolecules.

Medicine

  • Potential therapeutic applications due to its complex structure.

  • Investigated for its role as an antifungal or antibacterial agent.

Industry

  • Used in the formulation of specialized coatings and materials.

  • Employed in the development of advanced polymers with specific properties.

Mechanism of Action

The compound interacts with molecular targets through various pathways:

  • Molecular Targets: : Enzyme active sites, receptors on cell membranes.

  • Pathways: : Often involves binding to specific sites, inhibiting or modifying enzyme activity.

  • Mechanism: : The oxirane ring may open to form reactive intermediates, influencing cellular functions.

Comparison with Similar Compounds

2-[(1R)-1-[(2R)-2-(2,4-difluorophenyl)oxiran-2-yl]ethoxy]oxane stands out due to its unique difluorophenyl group and oxirane ring combination.

Similar Compounds

  • 2-[(1R)-1-[(2R)-2-(phenyl)oxiran-2-yl]ethoxy]oxane: : Lacks the difluorophenyl substitution, resulting in different reactivity and applications.

  • 2-[(1R)-1-[(2R)-2-(4-fluorophenyl)oxiran-2-yl]ethoxy]oxane: : The single fluorine atom changes the compound's chemical properties and interaction potential.

Properties

IUPAC Name

2-[(1R)-1-[(2R)-2-(2,4-difluorophenyl)oxiran-2-yl]ethoxy]oxane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18F2O3/c1-10(20-14-4-2-3-7-18-14)15(9-19-15)12-6-5-11(16)8-13(12)17/h5-6,8,10,14H,2-4,7,9H2,1H3/t10-,14?,15-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWBIMUAZFIPFKO-GIFVDNBISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1(CO1)C2=C(C=C(C=C2)F)F)OC3CCCCO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@]1(CO1)C2=C(C=C(C=C2)F)F)OC3CCCCO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18F2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501141939
Record name 2-[(1R)-1-[(2R)-2-(2,4-Difluorophenyl)-2-oxiranyl]ethoxy]tetrahydro-2H-pyran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501141939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135267-12-8
Record name 2-[(1R)-1-[(2R)-2-(2,4-Difluorophenyl)-2-oxiranyl]ethoxy]tetrahydro-2H-pyran
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=135267-12-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(1R)-1-[(2R)-2-(2,4-Difluorophenyl)-2-oxiranyl]ethoxy]tetrahydro-2H-pyran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501141939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[(1R)-1-[(2R)-2-(2,4-difluorophenyl)oxiran-2-yl]ethoxy]oxane
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2-[(1R)-1-[(2R)-2-(2,4-difluorophenyl)oxiran-2-yl]ethoxy]oxane
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2-[(1R)-1-[(2R)-2-(2,4-difluorophenyl)oxiran-2-yl]ethoxy]oxane
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2-[(1R)-1-[(2R)-2-(2,4-difluorophenyl)oxiran-2-yl]ethoxy]oxane
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2-[(1R)-1-[(2R)-2-(2,4-difluorophenyl)oxiran-2-yl]ethoxy]oxane
Reactant of Route 6
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2-[(1R)-1-[(2R)-2-(2,4-difluorophenyl)oxiran-2-yl]ethoxy]oxane

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